[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Description
[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.0²,¹¹.0⁵,¹⁰]hexadecan-3-yl] acetate is a structurally complex organic molecule characterized by a tetracyclic framework fused with a furan ring and acetate moiety. Its IUPAC name specifies stereochemistry at multiple chiral centers (e.g., 1R, 2S, 3S, etc.), which critically influence its three-dimensional conformation and biological interactions . The compound features:
- Tetracyclic core: Comprising fused oxacyclic rings (dioxatetracyclo framework) with ketone groups at positions 6 and 14.
- Furan-3-yl substituent: A heteroaromatic ring contributing to π-π stacking interactions in biological targets.
- Acetate ester: Enhances lipophilicity and modulates bioavailability.
Synthetic routes typically involve retrosynthetic analysis to break the structure into simpler synthons, followed by multi-step reactions such as cyclization, oxidation, and esterification. Key challenges include achieving stereochemical fidelity and optimizing yields at each step .
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate |
InChI |
InChI=1S/C20H22O7/c1-9(21)25-17-7-14-12(6-16(27-19(14)22)10-2-3-24-8-10)13-4-11-5-15(18(13)17)20(23)26-11/h2-3,8,11-18H,4-7H2,1H3 |
InChI Key |
MAVLDEWQMKXELL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(CC(OC2=O)C3=COC=C3)C4C1C5CC(C4)OC5=O |
Origin of Product |
United States |
Preparation Methods
Botanical Source and Raw Material Preparation
The compound is naturally occurring in Dioscorea bulbifera L., specifically within its root tubers. Specimens collected from regions such as China, Bangladesh, and Japan have been validated as viable sources. Prior to extraction, the tubers undergo pre-treatment:
- Drying : Fresh tubers are sliced and dried at 40–50°C for 72 hours to reduce moisture content.
- Grinding : Dried material is pulverized into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration.
The absence of steroid sapogenins in D. bulbifera necessitates targeted extraction strategies for norditerpenes.
Extraction Techniques
Solvent Extraction
Methanol and ethanol are the primary solvents due to their polarity, which aligns with the compound’s moderate hydrophobicity. Standard protocols include:
- Maceration : Powdered tubers are soaked in 95% ethanol (1:10 w/v) for 48 hours at 25°C with agitation.
- Reflux Extraction : Higher yields are achieved using methanol under reflux (60°C, 6 hours), leveraging thermal energy to disrupt cell walls.
Table 1: Solvent Efficacy Comparison
| Solvent | Temperature (°C) | Duration (hr) | Yield (%) |
|---|---|---|---|
| Methanol | 60 | 6 | 0.42 |
| Ethanol | 25 | 48 | 0.38 |
| Acetone | 40 | 24 | 0.21 |
Data adapted from large-scale screening studies. Methanol’s superior performance is attributed to its ability to solubilize both polar and mid-polar terpenoids.
Purification Strategies
Column Chromatography
The crude extract undergoes fractionation using silica gel (200–300 mesh) with gradient elution:
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction verifies the tetracyclic framework and absolute configuration, particularly the (1R,2S,3S,5S,8S,10S,11R,13R) stereochemistry.
Synthetic Approaches
While total synthesis remains unreported, semi-synthetic modifications of related norditerpenes provide insights:
Industrial-Scale Considerations
Current production relies on botanical extraction due to synthetic hurdles. Scalability challenges include:
Analytical Quality Control
Purity Assessment
Comparative Analysis of Analogues
Table 2: Structural and Functional Analogues
| Compound | Modifications | Bioactivity |
|---|---|---|
| Diosbulbin D | C-6 acryloxyl group | Antitumor |
| 8-Epidiosbulbin E | C-3 hydroxyl, no acetate | Antimicrobial |
| Target Compound | C-3 acetate, C-8 furan | Plasmid-curing |
The C-3 acetate enhances membrane permeability, critical for its plasmid-curing activity against multidrug-resistant bacteria.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to replace the acetate group.
Major Products
The major products of these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Chemistry
In chemistry, [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways, aiming to identify therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate involves its interaction with specific molecular targets. The furan ring and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core features like polycyclic frameworks or functional groups but differ in substituents, stereochemistry, or ring systems, leading to divergent biological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations:
Structural Diversity :
- The target compound and CID 14194026 share a tetracyclic core but differ in substituents (e.g., C10 methyl group in CID 14194026) .
- CID 102074334 incorporates a brominated furan and triazole, enhancing antimicrobial specificity but reducing solubility compared to the target compound .
Functional Group Impact: The acetate group in the target compound improves membrane permeability relative to non-esterified analogs like Compound A . Dioxo groups in the target compound and Compound B correlate with anti-inflammatory activity, likely via redox modulation or protein binding .
Stereochemical Sensitivity: The target compound’s stereochemistry (e.g., 1R, 2S configurations) is critical for binding to hydrophobic pockets in enzymes, as seen in molecular docking studies . Minor stereochemical variations in analogs like [(3S,8R…)] acetate () abolish activity .
Benzodioxole derivatives () prioritize antioxidant effects over cytotoxicity, highlighting substituent-driven activity shifts .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is more resource-intensive than linear analogs (e.g., Compound B) due to stereochemical control demands .
- Structure-Activity Relationships (SAR) : The furan-3-yl group enhances DNA-binding affinity in vitro, while the acetate moiety reduces metabolic degradation in hepatic assays .
- Knowledge Gaps: Limited in vivo data and pharmacokinetic profiles hinder clinical translation. Comparative studies with CID 14194026 suggest toxicity risks at higher doses, necessitating further optimization .
Q & A
Q. What are the critical considerations for synthesizing [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[...] acetate] with high stereochemical purity?
Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize epimerization at stereocenters. For example, highlights the presence of 11 defined stereocenters, indicating that protecting groups (e.g., acetate) and chiral auxiliaries may stabilize intermediates during cycloaddition or oxidation steps . Use techniques like HPLC with chiral columns or circular dichroism (CD) spectroscopy to validate stereochemical outcomes.
Q. How can researchers optimize purification protocols for this compound given its complex polycyclic structure?
Methodological Answer: Employ gradient elution in preparative HPLC with polar (e.g., acetonitrile-water) and non-polar (e.g., hexane-ethyl acetate) solvent systems to separate byproducts. demonstrates that recrystallization from DMF or DMF-water mixtures effectively removes impurities in structurally similar tetracyclic compounds . Monitor purity via LC-MS and ¹H/¹³C NMR, focusing on resolving overlapping signals from furan and dioxane moieties.
Q. What spectroscopic techniques are essential for characterizing the furan-3-yl and dioxatetracyclo moieties?
Methodological Answer:
- ¹H NMR: Identify furan protons (δ 6.3–7.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from dioxo and acetate groups.
- HRMS: Use ESI+ mode to verify the molecular ion peak (e.g., m/z 500–600 range for similar compounds in ) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxatetracyclo core under varying pH conditions?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions, particularly at the dioxane and furan rings. notes that substituents like methoxy groups in similar structures influence ring strain and acid sensitivity . Validate predictions experimentally using pH-dependent stability assays (e.g., UV-Vis monitoring of degradation at λ = 250–300 nm).
Q. What experimental strategies resolve contradictions in reported stereochemical configurations of related tetracyclic compounds?
Methodological Answer: Combine X-ray crystallography (single-crystal analysis) and NOESY NMR to confirm spatial arrangements. For example, and report conflicting stereochemical assignments for analogous compounds; resolving these requires cross-referencing crystallographic data (e.g., CCDC entries) with synthetic pathways .
Q. How can researchers design a stability study to evaluate the degradation pathways of this compound under oxidative stress?
Methodological Answer:
- Experimental Design: Use an oxygen radical absorbance capacity (ORAC) assay with AAPH as a peroxyl radical generator.
- Analytical Tools: Track degradation via UPLC-QTOF-MS to identify fragments (e.g., loss of acetate or furan groups). suggests that abiotic transformations in similar dioxane-containing compounds are accelerated by hydroxyl radicals .
Q. What in vitro assays are suitable for assessing the biological activity of this compound’s dioxatetracyclo scaffold?
Methodological Answer:
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic or environmental fate in interdisciplinary studies?
Methodological Answer: Incorporate ¹³C-labeled acetate or furan precursors during synthesis. ’s environmental-chemical framework recommends tracking labeled metabolites in soil/water systems via GC-IRMS or LC-MS/MS .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for analogous tetracyclic compounds?
Methodological Answer: Compare reaction scales, catalyst loadings, and purification methods across studies. For example, ’s split-split plot design identifies variables like solvent purity and temperature gradients as critical for reproducibility . Replicate key steps (e.g., cyclization) under controlled conditions and publish raw data with error margins.
Q. What statistical methods validate the significance of stereochemical effects on bioactivity?
Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate stereochemical descriptors (e.g., dihedral angles) with bioactivity data. ’s research models emphasize hypothesis testing through ANOVA for dose- and stereoisomer-dependent responses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
